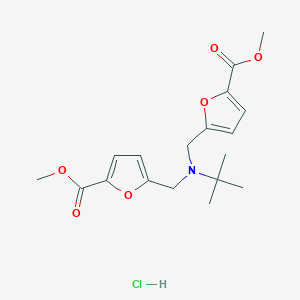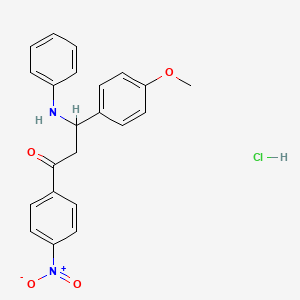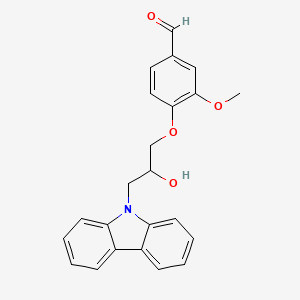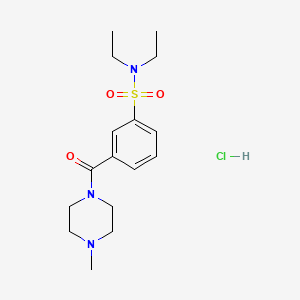
C18H24ClNO6
Descripción general
Descripción
. This compound is an ester derivative of glutaric acid and is characterized by the presence of a nitro group, a chlorine atom, and a hexyl chain. It is used in various chemical and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Glutaric acid, hexyl 2-nitro-3-chlorobenzyl ester typically involves the esterification of glutaric acid with hexyl alcohol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The nitro and chloro groups are introduced through nitration and chlorination reactions, respectively, using reagents like nitric acid and thionyl chloride.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the careful control of temperature, pressure, and the concentration of reactants to optimize the esterification and subsequent functional group modifications.
Análisis De Reacciones Químicas
Types of Reactions
Glutaric acid, hexyl 2-nitro-3-chlorobenzyl ester: undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxide ions or amines under basic conditions.
Hydrolysis: The ester bond can be hydrolyzed in the presence of strong acids or bases to yield glutaric acid and the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydroxide, amines.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Reduction: Amino derivative of the ester.
Substitution: Hydroxy or amino derivatives.
Hydrolysis: Glutaric acid and hexyl alcohol.
Aplicaciones Científicas De Investigación
Glutaric acid, hexyl 2-nitro-3-chlorobenzyl ester: has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex compounds.
Mecanismo De Acción
The mechanism of action of Glutaric acid, hexyl 2-nitro-3-chlorobenzyl ester involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The ester bond allows for the controlled release of glutaric acid and hexyl alcohol, which can further participate in biochemical pathways.
Comparación Con Compuestos Similares
Glutaric acid, hexyl 2-nitro-3-chlorobenzyl ester: can be compared with other esters of glutaric acid and nitro-chlorobenzyl derivatives:
Glutaric acid, ethyl ester: Lacks the nitro and chloro groups, making it less reactive.
Hexyl 2-nitrobenzoate: Contains a nitro group but lacks the glutaric acid moiety, resulting in different chemical properties.
2-Nitro-3-chlorobenzyl alcohol: Contains the nitro and chloro groups but lacks the ester linkage, affecting its reactivity and applications.
The unique combination of functional groups in Glutaric acid, hexyl 2-nitro-3-chlorobenzyl ester makes it a versatile compound with distinct chemical and biological properties.
Propiedades
IUPAC Name |
methyl 5-[[tert-butyl-[(5-methoxycarbonylfuran-2-yl)methyl]amino]methyl]furan-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO6.ClH/c1-18(2,3)19(10-12-6-8-14(24-12)16(20)22-4)11-13-7-9-15(25-13)17(21)23-5;/h6-9H,10-11H2,1-5H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCTCIDXKWCRNFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(CC1=CC=C(O1)C(=O)OC)CC2=CC=C(O2)C(=O)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(2,5-dimethoxybenzoyl)-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B4086445.png)
![Dimethyl 5-({[3-nitro-4-(pyrrolidin-1-yl)phenyl]carbonyl}amino)benzene-1,3-dicarboxylate](/img/structure/B4086448.png)
![3,4,5-triethoxy-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B4086450.png)
![N-ethyl-4,7,7-trimethyl-N-(3-methylphenyl)-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4086470.png)
![[7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl](6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone](/img/structure/B4086478.png)

![N-methyl-N-(2-phenylethyl)-2-[(8-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4086488.png)


![N-ethyl-2,2-dimethyl-4-oxo-N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]-3,4-dihydro-2H-pyran-6-carboxamide](/img/structure/B4086518.png)


![2-({[2-(4-PYRIDYL)ETHYL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID](/img/structure/B4086533.png)
![3-(4-CHLOROPHENYL)-3-[(4-METHOXYPHENYL)FORMAMIDO]PROPANOIC ACID](/img/structure/B4086536.png)
